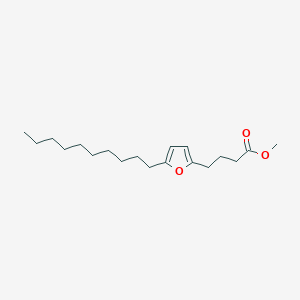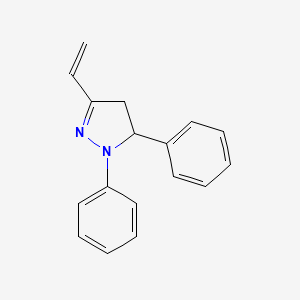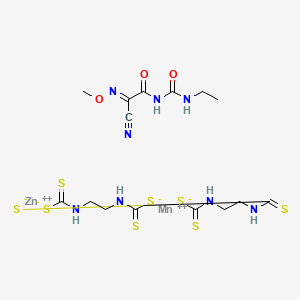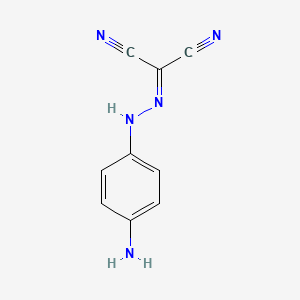
(4-Aminophenyl)carbonohydrazonoyl dicyanide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-Aminophenyl)carbonohydrazonoyl dicyanide is an organic compound that belongs to the class of hydrazones It is characterized by the presence of an aminophenyl group attached to a carbonohydrazonoyl dicyanide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (4-Aminophenyl)carbonohydrazonoyl dicyanide typically involves the reaction of 4-aminobenzaldehyde with hydrazine derivatives under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and requires careful monitoring of temperature and pH to ensure optimal yield and purity .
Industrial Production Methods: Industrial production of this compound may involve large-scale batch reactions using automated reactors. The process includes the purification of the product through recrystallization or chromatography techniques to achieve the desired quality and consistency .
Chemical Reactions Analysis
Types of Reactions: (4-Aminophenyl)carbonohydrazonoyl dicyanide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: It can participate in nucleophilic substitution reactions, where the amino group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens or alkylating agents are employed under controlled conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro compounds, while reduction can produce primary amines .
Scientific Research Applications
(4-Aminophenyl)carbonohydrazonoyl dicyanide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of (4-Aminophenyl)carbonohydrazonoyl dicyanide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to enzymes and proteins, altering their activity and function.
Pathways Involved: It may interfere with cellular processes such as oxidative phosphorylation, leading to changes in cellular metabolism and energy production.
Comparison with Similar Compounds
Carbonyl cyanide-p-trifluoromethoxyphenylhydrazone (FCCP): Similar in structure but with different functional groups, used as an ionophore and uncoupling agent.
Carbonyl cyanide m-chlorophenylhydrazone (CCCP): Another related compound with distinct applications in bioenergetics and antimicrobial research.
Uniqueness: (4-Aminophenyl)carbonohydrazonoyl dicyanide stands out due to its unique combination of an aminophenyl group and a carbonohydrazonoyl dicyanide moiety, which imparts specific chemical reactivity and biological activity.
Properties
CAS No. |
65114-17-2 |
|---|---|
Molecular Formula |
C9H7N5 |
Molecular Weight |
185.19 g/mol |
IUPAC Name |
2-[(4-aminophenyl)hydrazinylidene]propanedinitrile |
InChI |
InChI=1S/C9H7N5/c10-5-9(6-11)14-13-8-3-1-7(12)2-4-8/h1-4,13H,12H2 |
InChI Key |
ZJCKZLWHMYMOPO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1N)NN=C(C#N)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


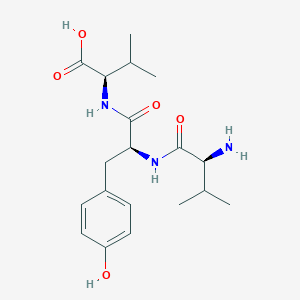

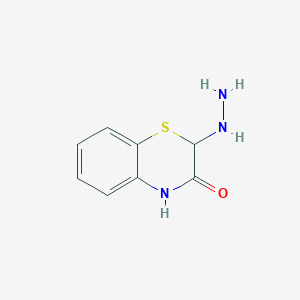
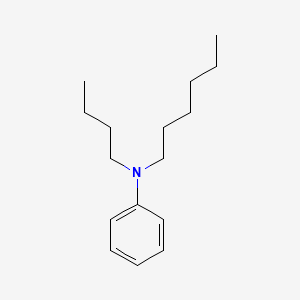
![9-Methyloxepino[2,3-B]quinoxaline](/img/structure/B14497261.png)
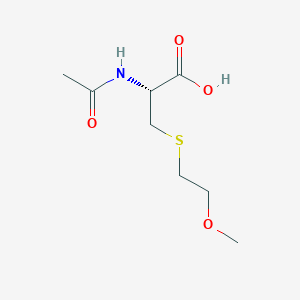
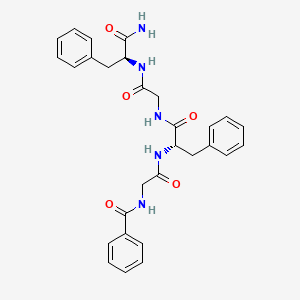
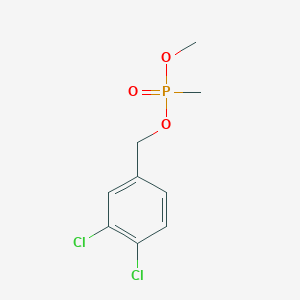
![Tricyclo[3.1.1.0~3,6~]heptane-6-carbonyl chloride](/img/structure/B14497280.png)
